molecular formula C26H52O12 B1193043 m-PEG10-t-butyl ester

m-PEG10-t-butyl ester

Cat. No.: B1193043
M. Wt: 556.69
InChI Key: CDAPNKYCFHFSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG10-t-butyl ester is a PEG Linker.

Scientific Research Applications

Enhancing Lithium-Sulfur Batteries Performance

Research has shown that polymers incorporating ester groups, such as m-PEG10-t-butyl ester, can significantly improve lithium-sulfur batteries' performance. These polymers help in capturing lithium polysulfides, thereby mitigating the shuttle effect and enhancing the battery's stability and efficiency (Cai et al., 2019).

Drug Delivery Systems

This compound derivatives have been utilized to modify the properties of drugs, increasing their bioavailability and efficacy. For instance, conjugating potent α4 integrin inhibitors with m-PEG derivatives has resulted in compounds that maintain sustained levels and bioactivity in vivo, showcasing potential for subcutaneous drug delivery applications (Smith et al., 2013).

Advanced Polymer Materials

The synthesis of multi-block copolymers containing poly(ester–amide) segments with ordered side group sequences has been facilitated by using components like tert-butyl isocyanoacetate. Such materials demonstrate potential for creating advanced polymer structures with specific physical and chemical properties (Lv et al., 2013).

Enhancing Enzyme Stability

Ionic liquids containing ester-like structures, including this compound derivatives, have been shown to significantly improve the stability and activity of enzymes, such as lipases. This improvement opens up new possibilities for their use in industrial applications, including biocatalysis and organic synthesis (Nishihara et al., 2017).

Biodegradable Polymers

This compound is used in the development of biodegradable and temperature-responsive polyurethanes for drug delivery. These polymers can encapsulate drugs and release them in response to temperature changes, highlighting their potential in targeted therapy applications (Sun et al., 2011).

Cancer Research

In the context of cancer research, PEG10 amplification has been linked to the progression of cutaneous T-cell lymphoma, suggesting that targeting PEG10 could be a therapeutic strategy (Liu et al., 2021).

Properties

Molecular Formula

C26H52O12

Molecular Weight

556.69

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C26H52O12/c1-26(2,3)38-25(27)5-6-29-9-10-31-13-14-33-17-18-35-21-22-37-24-23-36-20-19-34-16-15-32-12-11-30-8-7-28-4/h5-24H2,1-4H3

InChI Key

CDAPNKYCFHFSNZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-PEG10-t-butyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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